molecular formula C9H9F3 B1391065 1-(2,2-Difluoropropyl)-3-fluorobenzene CAS No. 62558-07-0

1-(2,2-Difluoropropyl)-3-fluorobenzene

Cat. No.: B1391065
CAS No.: 62558-07-0
M. Wt: 174.16 g/mol
InChI Key: GOAQRXYNOJROPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoropropyl)-3-fluorobenzene is an organofluorine compound characterized by the presence of both difluoropropyl and fluorobenzene groups. Organofluorine compounds are known for their significant roles in pharmaceuticals, agrochemicals, and performance materials due to their unique chemical and biological properties .

Preparation Methods

One common method is the electrochemical oxidative difluoroethylation of aromatic compounds, which proceeds under mild conditions without the need for metal catalysts or exogenous additives . Industrial production methods often involve the use of specialized reagents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include peroxides, photoredox catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoropropyl)-3-fluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of performance materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)-3-fluorobenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can significantly alter the physicochemical properties of the compound, affecting its charge distribution, electrostatic surface, and solubility. These changes can enhance the compound’s metabolic stability and potency .

Comparison with Similar Compounds

1-(2,2-Difluoropropyl)-3-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-(2,2-Difluoropropyl)-3-fluorobenzene, a fluorinated aromatic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

  • Chemical Formula: C10H10F3
  • CAS Number: 62558-07-0
  • Molecular Weight: 188.18 g/mol

The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors influencing its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Fluorobenzene derivatives.
  • Reagents: Commonly used reagents include lithium diisopropylamide (LDA) for lithiation followed by electrophilic substitution reactions.
  • Conditions: The reactions are often conducted under inert atmospheres to prevent side reactions due to moisture or oxygen.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound against various cancer cell lines. A notable study evaluated its activity against breast, colon, and lung cancer cells:

Cell LineIC50 (µM)
Breast Cancer12.5
Colon Cancer15.0
Lung Cancer10.0

These results indicate that the compound exhibits significant cytotoxicity, particularly against lung cancer cells, suggesting a potential therapeutic role in oncology .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes: It may act as an inhibitor of specific enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways: The compound could influence pathways such as apoptosis and cell cycle regulation by interacting with various receptors or proteins within the cell .

Study on Anticancer Activity

A pivotal study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated compounds, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models when administered at doses correlating with the IC50 values observed in vitro .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a half-life conducive to therapeutic applications. The following table summarizes its pharmacokinetic profile:

ParameterValue
Oral Bioavailability75%
Half-Life6 hours
Peak Plasma Concentration45 ng/mL

These findings suggest that the compound is well-absorbed and maintains therapeutic levels in circulation .

Properties

IUPAC Name

1-(2,2-difluoropropyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-9(11,12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAQRXYNOJROPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672304
Record name 1-(2,2-Difluoropropyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62558-07-0
Record name 1-(2,2-Difluoropropyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Difluoropropyl)-3-fluorobenzene
Reactant of Route 2
1-(2,2-Difluoropropyl)-3-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(2,2-Difluoropropyl)-3-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(2,2-Difluoropropyl)-3-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(2,2-Difluoropropyl)-3-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(2,2-Difluoropropyl)-3-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.